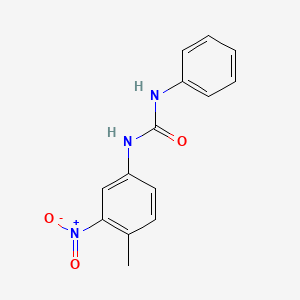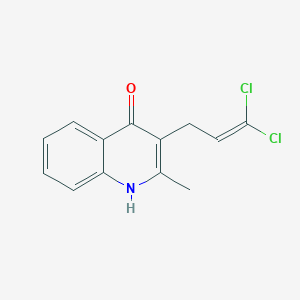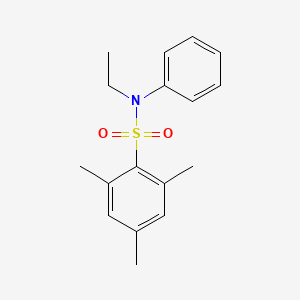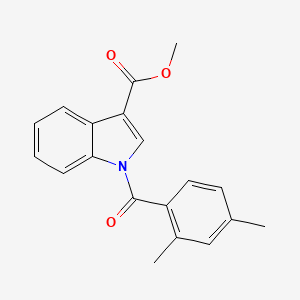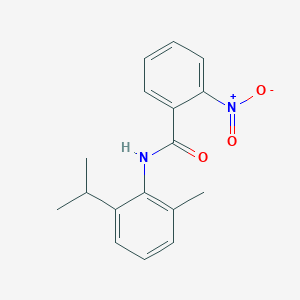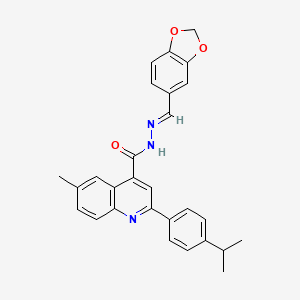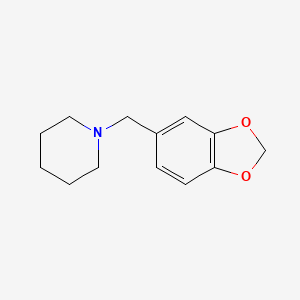
1-(1,3-benzodioxol-5-ylmethyl)piperidine
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)piperidine, also known as Safrole-4-methylpiperidine or PMK-4-methylpiperidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. This compound is a derivative of safrole, a natural organic compound found in various plants, and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Nitric Oxide Formation Inhibition
1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-Imidazol-1-yl)phenoxy]-piperidine analogs have been identified as potent and selective inhibitors of nitric oxide (NO) formation. These compounds show high potency and selectivity in inhibiting NO formation in human cell assays, suggesting potential applications in diseases where NO formation is a key factor (Wei et al., 2007).
Corrosion Inhibition
Piperine derivatives, including those containing the 1-(1,3-benzodioxol-5-ylmethyl)piperidine structure, have been studied for their interactions with iron surfaces. These compounds have shown potential as green corrosion inhibitors, offering environmentally friendly solutions for protecting metal surfaces (Belghiti et al., 2018).
Anti-Fatigue Effects
Benzamide derivatives such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine have shown significant anti-fatigue effects in animal models. These compounds have been found to enhance swimming endurance in mice, indicating potential applications in fatigue management (Wu et al., 2014).
Cyclooxygenase Inhibition
1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine has been studied for its potential in inhibiting cyclooxygenases, enzymes involved in prostaglandin release. The compound has shown promising results in docking studies, suggesting its use in developing COX family inhibitors (Karunakar et al., 2014).
Insecticidal Activity
Certain derivatives of 1-(1,3-benzodioxol-5-ylmethyl)piperidine have been identified as potent insecticidal agents. These compounds have shown toxicity against larvae of harmful insects, indicating their potential as bioactive agents in pest control (Siddiqui et al., 2004).
Antitumor and Antibacterial Activity
Piperine, a derivative of 1-(1,3-benzodioxol-5-ylmethyl)piperidine, has demonstrated antitumor and antibacterial activities. These properties suggest its potential in developing treatments for various cancers and bacterial infections (Das et al., 2007).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-6-14(7-3-1)9-11-4-5-12-13(8-11)16-10-15-12/h4-5,8H,1-3,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIEALSZIRMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperonylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)
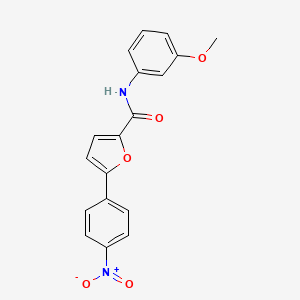
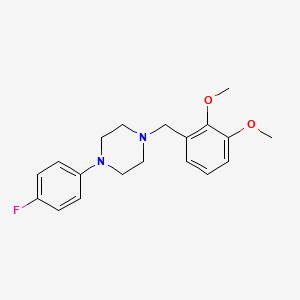
![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)
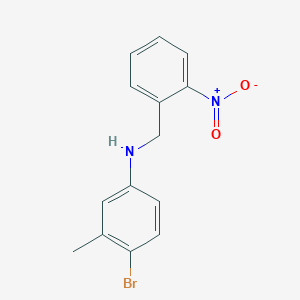
![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5726907.png)

